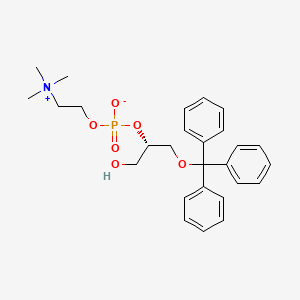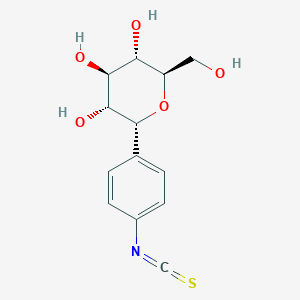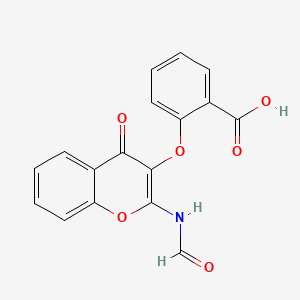
Phenylhydrazine hemioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylhydrazine hemioxalate is a chemical compound derived from phenylhydrazine, which is known for its applications in various fields such as pharmaceuticals, agrochemicals, and chemical research. Phenylhydrazine itself was first characterized by Hermann Emil Fischer in 1875 and has since been used in numerous scientific studies and industrial applications .
Preparation Methods
Phenylhydrazine hemioxalate can be synthesized through several methods. One common synthetic route involves the reaction of aniline with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt, which is then reduced using sodium sulfite in the presence of sodium hydroxide . The reaction conditions typically involve maintaining low temperatures and using a mechanical stirrer to ensure proper mixing and reaction completion .
Chemical Reactions Analysis
Phenylhydrazine hemioxalate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form phenyl radicals, which are involved in hemolytic processes . Common reagents used in these reactions include copper(II) ions, which can initiate the oxidation process, and oxyhemoglobin, which can also act as an oxidizing agent . The major products formed from these reactions include methemoglobin, hemichromes, and other hemoglobin breakdown products .
Scientific Research Applications
Phenylhydrazine hemioxalate has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of various compounds, including indoles and hydrazones . In biology and medicine, it is used to induce hemolytic anemia in animal models for studying erythropoiesis and the effects of anemia . Additionally, it has been used in the development of antifungal agents and other pharmaceuticals . In industry, phenylhydrazine derivatives are used as intermediates in the production of dyes and other chemicals .
Mechanism of Action
The mechanism of action of phenylhydrazine hemioxalate involves its ability to induce oxidative stress within erythrocytes, leading to the formation of methemoglobin and hemichromes . This oxidative stress results in the precipitation of hemoglobin in the form of Heinz bodies, which ultimately leads to hemolysis . The compound interferes with the binding of erythropoietin to its receptors, affecting the JAK-STAT signaling pathway and leading to altered erythropoiesis .
Comparison with Similar Compounds
Phenylhydrazine hemioxalate can be compared to other similar compounds such as N-acetylphenylhydrazine and phenylhydrazine hydrochloride . While these compounds share similar chemical structures and properties, this compound is unique in its specific applications and reaction conditions. For example, N-acetylphenylhydrazine is also used to induce hemolytic anemia but has different pharmacokinetic properties and toxicity profiles .
Conclusion
This compound is a versatile compound with significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique chemical properties and reaction mechanisms make it a valuable tool for studying oxidative stress, hemolysis, and erythropoiesis. By understanding its preparation methods, chemical reactions, and mechanisms of action, researchers can continue to explore its potential in various scientific and industrial applications.
Properties
Molecular Formula |
C14H18N4O4 |
|---|---|
Molecular Weight |
306.32 g/mol |
IUPAC Name |
oxalic acid;phenylhydrazine |
InChI |
InChI=1S/2C6H8N2.C2H2O4/c2*7-8-6-4-2-1-3-5-6;3-1(4)2(5)6/h2*1-5,8H,7H2;(H,3,4)(H,5,6) |
InChI Key |
VZKYNNMENSLGRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NN.C1=CC=C(C=C1)NN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypyrano[2,3-h]chromen-4-one](/img/structure/B13832842.png)


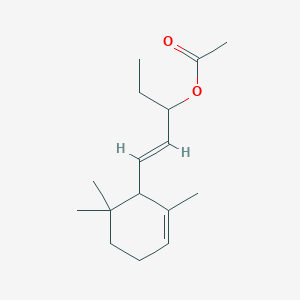
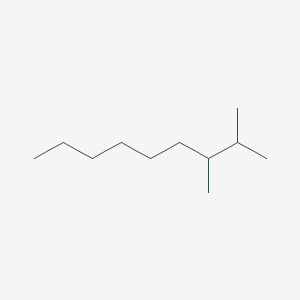
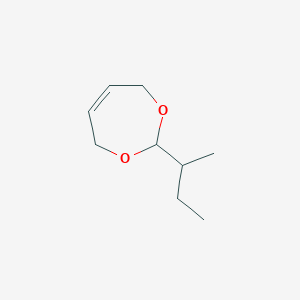
![[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[[(2R,3R,4S,5S,6R)-3-ethoxy-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]peroxy-hydroxyphosphoryl]oxyphosphinic acid](/img/structure/B13832864.png)
![2-((Z)-2-(2-Aminothiazol-4-yl)-2-((carboxymethoxy)imino)acetamido)-2-((2R)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid](/img/structure/B13832868.png)
